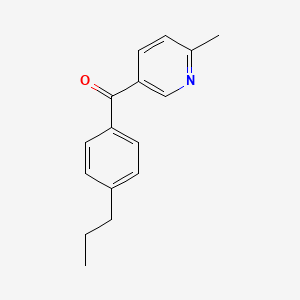

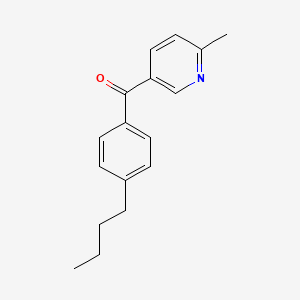

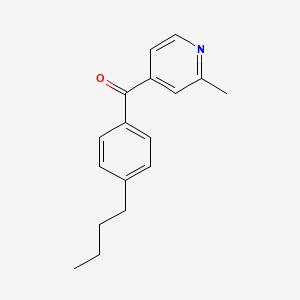

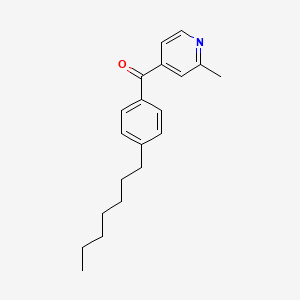

4-(4-Heptylbenzoyl)-2-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Heptylbenzoyl chloride is a chemical compound with the molecular formula C14H19ClO . It is used in the synthesis of other chemical compounds .

Synthesis Analysis

4-Heptylbenzoyl chloride has been used in the synthesis of 3-O-acyl derivative by reacting with betulinic acid .Molecular Structure Analysis

The molecular structure of 4-Heptylbenzoyl chloride is represented by the linear formula CH3(CH2)6C6H4COCl . It has a molecular weight of 238.75 .Physical And Chemical Properties Analysis

4-Heptylbenzoyl chloride is a liquid at 20 degrees Celsius . It has a specific gravity of 1.03 and a refractive index of 1.52 . The boiling point is 196 °C at 40 mmHg .Wissenschaftliche Forschungsanwendungen

Hydrogen Bonded Supramolecular Association

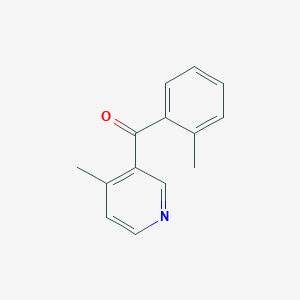

The study by Khalib et al. (2014) investigated hydrogen-bonded supramolecular associations in organic acid–base salts, including structures formed with 2-amino-4-methylpyridine. This research contributes to understanding the behavior of compounds structurally related to 4-(4-Heptylbenzoyl)-2-methylpyridine in supramolecular chemistry, emphasizing hydrogen bonding and noncovalent interactions in crystal packing (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Synthesis and Structural Study of Benzo-Crown Ethers

Hayvalı et al. (2003) focused on synthesizing new benzo-15-crown-5 ethers with salicylic Schiff base substitutions, using 2-amino-4-methylpyridine as a reactant. This work is crucial for developing new crown ether derivatives and exploring their potential applications in molecular recognition and supramolecular assemblies (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).

Electroluminescent Properties of Platinum(II) Complexes

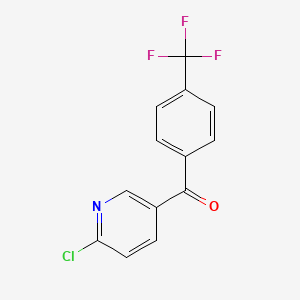

Ionkin, Marshall, and Wang (2005) studied the electroluminescent properties of mono-cyclometalated platinum(II) complexes. They used 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, a compound related to 4-(4-Heptylbenzoyl)-2-methylpyridine, exploring its potential in creating advanced materials for optoelectronic devices (Ionkin, Marshall, & Wang, 2005).

Structural Characterization of Organic Acid–Base Salts

Thanigaimani et al. (2015) characterized the structure of organic acid-base salts formed from 2-amino-6-methylpyridine, closely related to 4-(4-Heptylbenzoyl)-2-methylpyridine. Their findings offer insights into the molecular and crystal structures of these salts, which are significant for understanding the properties and applications of similar pyridine-based compounds (Thanigaimani, Khalib, Arshad, Razak, & Sivajeyanthi, 2015).

Synthon Polymorphism in Co-crystals

Mukherjee and Desiraju (2011) explored synthon polymorphism in co-crystals involving 4,4'-bipyridine and 4-hydroxybenzoic acid, demonstrating the versatility of pyridine derivatives in crystal engineering. This research is relevant for understanding how 4-(4-Heptylbenzoyl)-2-methylpyridine might behave in similar co-crystalline structures (Mukherjee & Desiraju, 2011).

Silver(I) Complexes Derived from 2-Amino-4-methylpyridine

Wang, Wei, and Zhu (2010) investigated the synthesis and crystal structures of silver(I) complexes derived from 2-amino-4-methylpyridine with various acids. Their work provides a foundation for understanding the coordination chemistry of pyridine derivatives and their potential applications in materials science and catalysis (Wang, Wei, & Zhu, 2010).

Safety And Hazards

4-Heptylbenzoyl chloride is classified as a skin corrosive and eye damage category 1, and specific target organ toxicity - single exposure category 3 . It may cause respiratory irritation . The safety data sheet recommends wearing protective gloves, clothing, and eye/face protection when handling this compound .

Eigenschaften

IUPAC Name |

(4-heptylphenyl)-(2-methylpyridin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-9-11-18(12-10-17)20(22)19-13-14-21-16(2)15-19/h9-15H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRFFTBXRBUYCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Heptylbenzoyl)-2-methylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.